(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene
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Overview
Description
(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[105201,1302,1004,8]nonadeca-2,4(8),9,16-tetraene is a complex organic compound with a unique structure characterized by multiple rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene shares structural similarities with other polycyclic compounds, such as:
- This compound
- This compound
Uniqueness
The uniqueness of (1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[105201,1302,1004,8]nonadeca-2,4(8),9,16-tetraene lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
468-22-4 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene |
InChI |
InChI=1S/C17H19NO3/c1-19-12-2-3-17-4-5-18(16(17)7-12)9-11-6-14-15(8-13(11)17)21-10-20-14/h2-3,6,8,12,16H,4-5,7,9-10H2,1H3/t12?,16-,17-/m1/s1 |
InChI Key |
HATSAIPBKRRCME-RIJFORKLSA-N |
Isomeric SMILES |
COC1C[C@@H]2[C@@]3(CCN2CC4=CC5=C(C=C43)OCO5)C=C1 |
Canonical SMILES |
COC1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C=C1 |
Origin of Product |
United States |
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